molecular formula C11H21NO2S B2632308 4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine CAS No. 2159960-56-0

4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine

Cat. No.: B2632308
CAS No.: 2159960-56-0
M. Wt: 231.35
InChI Key: LZHVKKBIZBTFMR-UHFFFAOYSA-N
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Description

4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine is a complex organic compound that features a thiomorpholine ring substituted with a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with a suitable 1,3-dioxolane derivative. One common method involves the use of 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of various substituted thiomorpholine derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine is unique due to its combined thiomorpholine and dioxolane structures, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

4-[2-(1,3-dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-11(2)9-12(5-8-15-11)4-3-10-13-6-7-14-10/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHVKKBIZBTFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCC2OCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2159960-56-0
Record name 4-[2-(1,3-dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine
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